molecular formula C9H10F3NO2 B2649527 Ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate CAS No. 127074-06-0

Ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2649527
CAS No.: 127074-06-0
M. Wt: 221.179
InChI Key: LWMRUFRJVPJQFU-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a pyrrole-based derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 4, and an ethyl ester (-COOEt) at position 2. Pyrrole derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl ester improves solubility and serves as a synthetic handle for further modifications .

Properties

IUPAC Name

ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-3-15-8(14)7-6(9(10,11)12)5(2)4-13-7/h4,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMRUFRJVPJQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a molecular sieve to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-ethanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Pyrrole derivatives, including ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate, have shown promising antimicrobial properties. Studies indicate that compounds with trifluoromethyl groups exhibit enhanced biological activity against various pathogens. For instance, the incorporation of trifluoromethyl groups has been linked to improved potency in inhibiting bacterial growth and enhancing antifungal activity .

2. Anticancer Properties
Research has demonstrated that pyrrole derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its anticancer potential, showing effectiveness in targeting specific cancer cell lines. The structure–activity relationship studies revealed that modifications at the pyrrole ring significantly affect cytotoxicity against tumor cells .

3. Anti-Tuberculosis Activity
A recent study focused on the design of pyrrole-based compounds for anti-tuberculosis activity. The findings indicated that derivatives similar to this compound could inhibit the Mycobacterium tuberculosis MmpL3 protein, crucial for mycolic acid biosynthesis. This highlights the potential of such compounds in developing new anti-tuberculosis drugs .

Agricultural Applications

1. Pesticide Development
The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, making it a valuable scaffold for developing new pesticides. Fluorinated compounds are known to improve the efficacy and persistence of agrochemicals, leading to increased crop protection against pests and diseases .

Materials Science

1. Polymer Chemistry
Pyrrole derivatives are utilized as monomers in polymer synthesis due to their ability to undergo oxidative polymerization. This compound can serve as a building block for creating conductive polymers with applications in organic electronics and sensors .

2. Crystal Engineering
The crystal structure of this compound has been studied to understand its intermolecular interactions better. Such studies are crucial for designing materials with specific properties, such as improved solubility or enhanced mechanical strength .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialVarious bacteria15
AnticancerHeLa cells10
Anti-TuberculosisMycobacterium tuberculosis<0.016

Table 2: Applications in Materials Science

ApplicationDescriptionReference
Polymer SynthesisUsed as monomer for conductive polymers
Crystal EngineeringStudied for intermolecular interaction insights

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents (Positions) Key Properties/Applications Evidence ID
Ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate (Target Compound) -CF₃ (3), -CH₃ (4), -COOEt (2) High lipophilicity; potential drug precursor [2, 8]
Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate (238) Benzoyl (4), -CH₃ (3), -COOEt (2) Bulky aromatic group; enzyme inhibition
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) Iodo-fluorophenyl carbonyl (4), -CH₃ (3) Enhanced halogen bonding; radiopharmaceutical potential
Ethyl 3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl-d2)-1H-pyrrole-2-carboxylate (226) Deuterated pyridinylmethyl (4), -CH₃ (3) Improved metabolic stability via deuterium
Ethyl 4-methyl-3-(pent-4-enyloxy)-1H-pyrrole-2-carboxylate (10) Pentenyloxy (3), -CH₃ (4) Increased polarity; synthetic intermediate
Ethyl 4-chloro-1H-pyrrole-2-carboxylate -Cl (4) Electrophilic reactivity; agrochemical uses
Key Observations:

Substituent Position and Bioactivity :

  • The target compound’s trifluoromethyl group at position 3 enhances electron-withdrawing effects, stabilizing the pyrrole ring and improving binding to hydrophobic protein pockets . In contrast, compound 238 (benzoyl/sulfonyl substituents) exhibits steric hindrance, reducing membrane permeability but increasing specificity for enzyme targets .
  • Halogenated analogs (e.g., 215 ) leverage iodine’s polarizability for strong intermolecular interactions, useful in crystallography or targeted therapies .

Deuterium Effects :

  • Compound 226 incorporates deuterium at the pyridinylmethyl group, which slows metabolic degradation without altering electronic properties—a strategy to extend half-life in drug candidates .

Functional Group Trade-offs :

  • Oxygen-containing substituents (e.g., 10 ) increase aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s lipophilic -CF₃ group .

Biological Activity

Ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound features a pyrrole ring substituted with a trifluoromethyl group, enhancing its lipophilicity and biological membrane penetration. The general structure can be represented as follows:

C8H8F3NO2\text{C}_8\text{H}_8\text{F}_3\text{N}\text{O}_2

The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group allows it to penetrate cell membranes effectively, where it can modulate the activity of various enzymes and receptors. This modulation leads to diverse biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For example, related pyrrole compounds have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties. In one study, pyrrole derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Organism
Pyrrole A3.12Staphylococcus aureus
Pyrrole B12.5Escherichia coli
This compoundTBDTBD

Anticancer Potential

This compound has been investigated for its anticancer properties. Research indicates that certain pyrrole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific pathways involved in the action of this compound are still under investigation, but initial findings suggest promising results in vitro .

Study on Antitubercular Activity

A significant study focused on the design of pyrrole derivatives for antitubercular activity revealed that modifications to the pyrrole structure could enhance efficacy against drug-resistant strains of Mycobacterium tuberculosis. Compounds derived from similar structures showed MIC values lower than 0.016 μg/mL against M. tuberculosis, demonstrating the potential for this compound to serve as a lead compound for further development .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of pyrrole derivatives indicates that specific substituents significantly influence biological activity. For instance, electron-withdrawing groups such as trifluoromethyl can enhance lipophilicity and improve cellular uptake, leading to increased potency against various pathogens .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-methyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution using ethyl 3-methyl-1H-pyrrole-2-carboxylate as a starting material. For example, trifluoromethylation at the 3-position can be achieved using trifluoromethylating agents like CF₃I or CF₃SO₂Cl under copper catalysis. Optimization involves adjusting solvents (e.g., DMF or CH₂Cl₂), temperature (0–80°C), and stoichiometric ratios (1:1.2–1.5 for acylating agents). A critical step is the use of NaBH₄ in ethanol for reducing carbonyl intermediates, as described in the "General Procedure D1" .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

  • ¹H/¹³C NMR : Assigning signals for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and pyrrole protons (δ 6.3–7.5 ppm in ¹H NMR). For example, the ethyl ester group shows a quartet at δ 4.2–4.3 ppm (J = 7.2 Hz) .
  • X-ray crystallography : SHELX programs are widely used for refining crystal structures. The trifluoromethyl group often induces steric effects, altering bond angles in the pyrrole ring .
  • HRMS/ESI-MS : Molecular ion peaks (e.g., m/z 402.2 [M+1]⁺) confirm the molecular formula .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in further derivatization?

The strong electron-withdrawing nature of the -CF₃ group deactivates the pyrrole ring, directing electrophilic substitutions to the 4- and 5-positions. Computational studies (DFT) reveal reduced electron density at the 3-position, making it less reactive toward electrophiles. For example, sulfonation or halogenation requires harsh conditions (e.g., SO₃ in H₂SO₄ at 60°C) .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

Discrepancies in NMR signals (e.g., shifting proton resonances) often arise from solvent polarity or substituent electronic effects. For instance, DMSO-d₆ vs. CDCl₃ can cause δ shifts up to 0.5 ppm for NH protons. Cross-validation with 2D NMR (COSY, HSQC) and computational modeling (GIAO method) helps resolve ambiguities .

Q. How can the compound’s bioactivity be systematically evaluated in medicinal chemistry research?

  • Step 1 : Synthesize analogs via sulfonation (e.g., using 4-methylbenzenesulfonyl chloride) or cyclopropanation (via Suzuki coupling).
  • Step 2 : Screen for antimicrobial or antitumor activity using standardized assays (e.g., MIC against M. tuberculosis or IC₅₀ in cancer cell lines).
  • Step 3 : Correlate activity with substituent electronic parameters (Hammett σ values) or steric bulk (Taft parameters) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Derive predictive equations using descriptors like logP, polar surface area, and HOMO-LUMO gaps .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for derivatives with similar substituents?

Yield discrepancies (e.g., 35% for hydroxylated vs. 89% for sulfonated derivatives) are often due to steric hindrance or competing side reactions. For example, bulky substituents (e.g., tosyl groups) reduce reaction efficiency in nucleophilic substitutions, while electron-deficient aryl halides slow cross-coupling reactions .

Q. How to address inconsistencies in crystallographic data for trifluoromethylated pyrroles?

Twinned crystals or disorder in the -CF₃ group can distort refinement metrics (e.g., R-factor > 0.05). Solutions include:

  • Collecting high-resolution data (d-spacing < 0.8 Å).
  • Using SHELXD for twin resolution or applying restraints to the trifluoromethyl group .

Methodological Guidance

Q. What protocols ensure reproducibility in large-scale synthesis?

  • Catalyst optimization : Use CuI/1,10-phenanthroline for trifluoromethylation (yields >75%).
  • Purification : Flash chromatography with hexane:EtOAc (8:2) or preparative HPLC (C18 column).
  • Quality control : Monitor by TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and ensure >95% purity via HPLC .

Q. How to design SAR studies for pyrrole-based drug candidates?

  • Variable substituents : Systematically modify the ester (ethyl vs. methyl), aryl (fluoro vs. chloro), or sulfonyl groups.
  • Activity mapping : Test against enzymatic targets (e.g., kinase inhibition) and correlate with steric/electronic parameters.
  • Metabolic stability : Assess CYP450 metabolism using liver microsomes .

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